
2-iodo-N-(4-iodophenyl)benzamide
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Overview
Description
2-iodo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9I2NO and a molecular weight of 449.03 g/mol . It is characterized by the presence of two iodine atoms attached to a benzamide structure, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 2-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of benzamide derivatives. One common method is the reaction of 2-iodobenzoic acid with 4-iodoaniline under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst to facilitate the iodination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-iodo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
2-iodo-N-(4-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-iodo-N-(4-iodophenyl)benzamide can be compared with other similar compounds, such as:
2-iodobenzamide: This compound has a similar structure but lacks the additional iodine atom on the phenyl ring.
N-(4-iodophenyl)benzamide: This compound also lacks the iodine atom on the benzamide ring, which may affect its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-iodo-N-(4-iodophenyl)benzamide, and how can purity be maximized?
The synthesis typically involves multi-step aromatic substitution and coupling reactions. Key steps include:
- Iodination : Selective iodination of the benzamide precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) to avoid over-iodination .
- Amide Coupling : Reaction of 2-iodobenzoic acid with 4-iodoaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF, ensuring inert conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR : 1H and 13C NMR in DMSO-d6 to confirm substitution patterns (e.g., iodophenyl protons at δ 7.5–8.2 ppm) .
- FT-IR : Amide C=O stretch (~1650 cm−1) and C-I stretches (~500 cm−1) .
- Crystallography :
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
Polymorphic forms (e.g., Forms IIA and IIB) exhibit distinct packing due to:
- C-H···I Interactions : Contribute ~9.5% to lattice energy in Form IIA, stabilizing layered arrangements .
- C-H···π Interactions : Higher contribution (25.8%) in Form IIB, leading to herringbone packing .
- Iodine···Iodine Contacts : Type-I halogen interactions (3.5–4.0 Å) in polar solvents, while non-polar solvents favor π-stacking .
Methodology : Compare Hirshfeld surface analysis (CrystalExplorer) and energy frameworks to quantify interaction dominance .
Q. How can solvent choice and crystallization conditions be optimized to target specific polymorphs?
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) favor Form IIA via H···I interactions, while toluene promotes Form IIB through π-stacking .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions yields larger crystals for SCXRD .
- Additives : Urea or ionic liquids can template specific packing motifs by competing for hydrogen-bonding sites .
Q. What computational approaches predict the biological activity of this compound?
- Docking Studies : Use AutoDock Vina to model binding to tyrosine kinase receptors, leveraging iodine’s halogen-bonding capability .
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps from DFT) with antimicrobial IC50 values .
- MD Simulations : Assess stability of protein-ligand complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Q. Data Contradiction Analysis
Q. How can researchers resolve contradictions in reported polymorphic form data?
- Cross-Validation : Combine SCXRD, DSC (melting point differences >5°C), and Raman spectroscopy to distinguish forms .
- Energy Calculations : Compare lattice energies (PIXEL method) to identify thermodynamically stable forms under specific conditions .
- In Situ Monitoring : Use synchrotron XRD to track phase transitions during heating/cooling cycles .
Q. Methodological Resources
Properties
Molecular Formula |
C13H9I2NO |
---|---|
Molecular Weight |
449.02 g/mol |
IUPAC Name |
2-iodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9I2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) |
InChI Key |
QWNLPDFVMQBFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
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